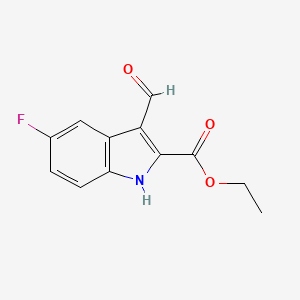

5-氟-3-甲酰-1H-吲-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is a chemical compound with the molecular formula C12H10FNO3 . It is a type of heterocyclic building block . This compound is used in research and has been found to be a reactant for the preparation of antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, potential antiarrhythmic agents, and inhibitors of the cytosolic phospholipase A2 .

科学研究应用

CRTH2 Receptor Antagonists

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate serves as a reactant in the preparation of CRTH2 (Chemoattractant Receptor-Homologous molecule expressed on Th2 cells) receptor antagonists. These antagonists are important in the treatment of allergic inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis by inhibiting the action of prostaglandin D2 on the CRTH2 receptor .

Indoleamine 2,3-dioxygenase (IDO) Inhibitors

This compound is also used in synthesizing inhibitors for indoleamine 2,3-dioxygenase, an enzyme that plays a crucial role in immune tolerance and defense mechanisms. IDO inhibitors have potential therapeutic applications in cancer treatment, as they can prevent the enzyme from suppressing the immune response against tumor cells .

Cannabinoid CB1 Receptor Antagonists

Researchers use ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate to develop cannabinoid CB1 receptor antagonists. These antagonists can help treat obesity and related metabolic disorders by modulating the endocannabinoid system .

Inhibitors of Human Reticulocyte 15-Lipoxygenase-1

The compound is a precursor in creating inhibitors of human reticulocyte 15-lipoxygenase-1, an enzyme implicated in various inflammatory conditions, atherosclerosis, and certain cancers. Inhibiting this enzyme can lead to new treatments for these diseases .

Antihypertriglyceridemic Agents

It is also involved in the synthesis of N-(benzoylphenyl)-1H-indole-2-carboxamides, which act as potent antihypertriglyceridemic agents. These agents can lower high levels of triglycerides in the blood, which is beneficial for cardiovascular health .

Antiproliferative Agents Against Human Leukemia K562 Cells

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate has been used to produce compounds that act as antiproliferative agents against human leukemia K562 cells, offering a potential pathway for leukemia treatment .

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral activity against a broad range of RNA and DNA viruses, showing promise as antiviral agents .

Biological Potential in Various Disorders

Indole derivatives, including those synthesized from ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate, have shown various biologically vital properties and are being studied for their potential applications in treating cancer cells, microbes, and different types of disorders in the human body .

MilliporeSigma - Ethyl indole-2-carboxylate A brief review of the biological potential of indole derivatives Synthesis of indole derivatives as prevalent moieties present in…

未来方向

作用机制

Target of Action

Ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to have a broad spectrum of biological activities and can bind with high affinity to multiple receptors . They are used in the preparation of various biologically active compounds, including antitumor agents, antihyperlipidemic agents, factor Xa inhibitors, potential antiarrhythmic agents, and inhibitors of the cytosolic phospholipase A2 .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes at the cellular level . These changes can result in a range of biological effects, depending on the specific derivative and target involved.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to have a wide range of biological effects, depending on the specific derivative and its targets .

属性

IUPAC Name |

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETRZXCTCCBKSO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402269 |

Source

|

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

CAS RN |

199603-85-5 |

Source

|

| Record name | ethyl 5-fluoro-3-formyl-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxypropan-2-amine](/img/structure/B1351314.png)

![N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1351350.png)